molecular formula C15H18N2O2 B3027523 Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate CAS No. 1312815-01-2

Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate

Cat. No.: B3027523
CAS No.: 1312815-01-2
M. Wt: 258.32
InChI Key: BDIBKSVAAYKVKG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate ( 1312815-01-2) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring scaffold substituted with both ester (carboxylate) and nitrile (cyano) functional groups at the same carbon center, providing versatile reactive handles for further synthetic manipulation and diversification . With a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol, it serves as a key synthetic intermediate for the development of novel pharmacologically active molecules . Its primary research application is as a precursor in the synthesis of more complex pyrrolidine-based structures, which are privileged scaffolds in pharmaceutical chemistry due to their presence in numerous bioactive compounds. The simultaneous presence of electron-withdrawing groups on the pyrrolidine ring makes it a valuable substrate for exploring structure-activity relationships in drug candidate optimization . Researchers utilize this compound as an analytical standard in HPLC method development and as a critical intermediate in constructing compound libraries for biological screening . Intended Use and Handling: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment should be worn, and handling should occur in a well-ventilated environment. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-19-14(18)15(11-16)8-9-17(12-15)10-13-6-4-3-5-7-13/h3-7H,2,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIBKSVAAYKVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160175
Record name 3-Pyrrolidinecarboxylic acid, 3-cyano-1-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312815-01-2
Record name 3-Pyrrolidinecarboxylic acid, 3-cyano-1-(phenylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312815-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 3-cyano-1-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate is characterized by the following molecular properties:

  • Molecular Formula : C₁₅H₁₈N₂O₂
  • Molecular Weight : 258.32 g/mol
  • IUPAC Name : this compound
  • Structure : Contains a pyrrolidine ring, a benzyl group, and a cyano group.

The compound's structure contributes to its reactivity and biological activity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing biologically active compounds. Its structural features allow for modifications that can lead to novel pharmaceuticals targeting various diseases. Preliminary studies suggest potential applications in:

  • Neurological Disorders : Interaction studies indicate that this compound may bind to specific receptors involved in neurological functions, warranting further investigation into its therapeutic potential.
  • Cancer Treatment : Research has indicated that derivatives of pyrrolidine compounds can inhibit deubiquitylating enzymes (DUBs), which are implicated in cancer progression .

Organic Synthesis

The compound is a valuable building block in organic synthesis due to its unique functional groups. It can undergo several chemical transformations, including:

  • Nucleophilic Substitution Reactions : The presence of the cyano group allows for nucleophilic attack, making it suitable for creating more complex molecules.
  • Formation of Derivatives : this compound can be modified to produce derivatives with enhanced biological activity or different pharmacological profiles .

Structural Comparisons

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylateSimilar pyrrolidine structureDifferent stereochemistry affecting biological activity
(S)-Benzyl 3-cyanopiperidine-1-carboxylatePiperidine instead of pyrrolidinePotentially different pharmacological profiles
(R)-Benzyl 3-cyanopiperidine-1-carboxylateEnantiomer of aboveEnantiomeric differences may impact efficacy

These comparisons illustrate how variations in structure can significantly influence the properties and potential applications of similar compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at C3 and C4

  • Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate (CAS 849935-75-7): Substitutes the cyano group with a hydroxyl (-OH) at C3 and introduces a hydroxyl group at C4. The stereochemistry (3S,4R) may confer distinct conformational preferences and hydrogen-bonding capabilities, impacting solubility and biological interactions .
  • Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6): Contains a ketone (-C=O) at C4 instead of C3. The ketone introduces rigidity to the ring system and may influence redox reactivity compared to the cyano derivative .

Functional Group Replacements

  • Ethyl 3-aminopyrrolidine-1-carboxylate: Replaces the cyano group with an amino (-NH2) group. The amino group increases nucleophilicity and serves as a site for further functionalization, such as acylations or couplings, which are less feasible with the cyano substituent .
  • This structural divergence likely alters electronic properties and bioactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) CAS Number Key Features Synthesis Challenges Potential Applications
Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate -CN (C3), -COOEt (C3), -Bzl (N1) N/A High electrophilicity, discontinued Cyanide handling, stability Enzyme inhibition studies
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate -OH (C3, C4), -COOEt (C3), -Bzl (N1) 849935-75-7 Stereospecific, hydrogen-bond donor Stereoselective synthesis Solubility-enhanced drug leads
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate -C=O (C4), -COOEt (C3), -Bzl (N1) 1027-35-6 Ketone rigidity, redox activity Oxidation control Metal-chelating agents
Ethyl 3-aminopyrrolidine-1-carboxylate -NH2 (C3), -COOEt (N1) N/A Nucleophilic amino group pH-sensitive purification Peptide mimetics, prodrugs

Biological Activity

Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzyl group and a cyano group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₂, with a molecular weight of approximately 230.26 g/mol. The presence of the pyrrolidine ring enhances its biological activity, while the cyano and carboxylate groups increase its reactivity in various chemical transformations.

Potential Applications

This compound has shown promise in several areas:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in managing diabetes mellitus .
  • Neurological Research : Preliminary studies suggest that this compound may interact with specific receptors or enzymes related to neurological functions. Further research is necessary to elucidate these interactions comprehensively.

Research indicates that compounds with similar structural motifs can interact with biological targets through various mechanisms:

  • Binding Affinity : this compound may exhibit binding affinity to DPP-4, which plays a significant role in glucose metabolism by degrading incretin hormones like GLP-1. This interaction could enhance insulin secretion and improve glycemic control .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBenzyl group enhances lipophilicityPotential DPP-4 inhibitor
Ethyl 3-cyanopyrrolidine-3-carboxylateLacks benzyl group but retains cyano functionalityIntermediate for further synthesis
Benzyl 2-cyanopyrrolidine-1-carboxylateSimilar pyrrolidine structureAntimicrobial properties reported

DPP-4 Inhibitor Development

A study highlighted the structure-activity relationship (SAR) of various DPP-4 inhibitors, indicating that modifications to the pyrrolidine ring can significantly impact binding affinity and biological activity. This compound could serve as a scaffold for developing more potent DPP-4 inhibitors by optimizing interactions with key amino acid residues involved in enzyme activity .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against various cell lines. These studies suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. What are the key safety considerations when handling Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate in laboratory settings?

Due to limited toxicity and ecological data (e.g., no RTECS or PBT/vPvB assessments), researchers should adopt standard precautions: use personal protective equipment (PPE), work in a fume hood, and avoid environmental release. Waste disposal must follow licensed protocols for non-recyclable chemicals .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for functional group identification. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is ideal. Software like SHELXL (for refinement) and ORTEP-III (for graphical representation) can resolve bond lengths, angles, and torsional parameters .

Q. How can researchers optimize the synthesis of pyrrolidine derivatives like this compound?

General strategies include:

  • Benzylation : Reacting pyrrolidine precursors with benzyl halides under basic conditions.
  • Cyanation : Introducing the cyano group via nucleophilic substitution (e.g., using KCN or TMSCN).
  • Esterification : Employing ethanol in acidic or coupling-agent-mediated conditions. Reaction optimization should focus on temperature control and catalyst selection (e.g., palladium for cross-coupling) .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters quantify the pyrrolidine ring conformation?

The Cremer-Pople method defines ring puckering using amplitude (qmq_m) and phase angle (ϕm\phi_m) coordinates. For the pyrrolidine ring:

  • Calculate out-of-plane displacements (zjz_j) relative to the least-squares mean plane.
  • Use equations q2=25zjcos(4πj5)q_2 = \sqrt{\frac{2}{5} \sum z_j \cos\left(\frac{4\pi j}{5}\right)} and ϕ2=arctan(zjsinzjcos)\phi_2 = \arctan\left(\frac{\sum z_j \sin}{\sum z_j \cos}\right) to determine pseudorotation. This approach resolves chair, envelope, or twist-boat conformations observed in crystallographic data .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

  • Refinement Checks : Re-analyze data using SHELXL with updated constraints (e.g., ADPs, hydrogen bonding).
  • Twinned Data : Apply twin-law refinement in SHELXL for non-merohedral twinning.
  • Validation Tools : Cross-validate with PLATON or CCDC Mercury to identify outliers in geometric parameters .

Q. How does the electronic nature of the benzyl and cyano groups influence reactivity in medicinal chemistry applications?

  • Benzyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
  • Cyano Group : Acts as a hydrogen-bond acceptor and metabolic stabilizer (resists oxidation). Computational studies (DFT or MD simulations) can map electrostatic potentials and predict binding affinities .

Methodological Tables

Table 1: Key Crystallographic Software and Applications

SoftwareFunctionalityReference
SHELXLRefinement of small-molecule structures
ORTEP-IIIThermal ellipsoid visualization
PLATONValidation of geometric parameters

Table 2: Cremer-Pople Parameters for Common Pyrrolidine Conformations

Conformationq2q_2 (Å)ϕ2\phi_2 (°)
Envelope0.4–0.60–36
Half-chair0.5–0.718–54
Twist-boat0.6–0.890–126

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate
Reactant of Route 2
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Ethyl 1-benzyl-3-cyanopyrrolidine-3-carboxylate

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